

4-Fluoro-1,3-dioxolan-2-one (FEC): A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-1,3-dioxolan-2-one

Cat. No.: B053678

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CAS Number: 114435-02-8

Introduction

4-Fluoro-1,3-dioxolan-2-one, commonly known as Fluoroethylene Carbonate (FEC), is a fluorinated cyclic carbonate that has garnered significant attention across multiple scientific disciplines.[1] Its primary application lies in the field of energy storage, where it serves as a high-performance electrolyte additive for lithium-ion batteries.[2][3] FEC's unique electrochemical properties enable the formation of a stable and effective solid electrolyte interphase (SEI) on battery anodes, which is critical for enhancing battery longevity, efficiency, and safety.[4][5] Beyond its role in electrochemistry, FEC is also utilized as a specialized intermediate in organic and pharmaceutical synthesis.[5] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Physicochemical Properties

4-Fluoro-1,3-dioxolan-2-one is a colorless liquid or low-melting solid at room temperature.[3] It is slightly miscible with water and sensitive to heat.[2][6] Key quantitative properties are summarized in Table 1.

Property	Value	References
Molecular Formula	C ₃ H ₃ FO ₃	[2][7]
Molecular Weight	106.05 g/mol	[2][7]
CAS Number	114435-02-8	[2][7]
Density	1.454 - 1.504 g/cm ³	[8][9]
Melting Point	18 - 23 °C	[8][9]
Boiling Point	210 - 212 °C	[8][9]
Flash Point	>102 °C	[8][9]
Refractive Index (n _{20/D})	1.3960 - 1.4000	[8][9]
Vapor Pressure	51 Pa @ 25 °C	[8]

Synthesis and Manufacturing

The industrial production of FEC primarily follows two synthetic pathways: direct fluorination of a carbonate precursor or a halogen exchange (Halex) reaction.

Direct Fluorination

This method involves the reaction of ethylene carbonate (EC) with elemental fluorine gas, which is typically diluted with an inert gas like nitrogen to manage the highly exothermic nature of the reaction.[1][10] The reaction temperature is generally maintained between 15 and 45 °C.[1][11] While this method directly converts the readily available EC to FEC, controlling the reaction's exothermicity and preventing over-fluorination or side reactions requires specialized equipment and careful process control.[1][10]

Halogen Exchange Reaction

A more common and often more controllable laboratory and industrial method is the fluorination of a halogenated precursor, such as 4-chloro-1,3-dioxolan-2-one (Cl-EC), via a nucleophilic substitution reaction.[12] Various fluorinating agents can be employed, including metallic fluorides (e.g., potassium fluoride) or amine hydrofluoride complexes.[1][12] This approach

avoids the direct handling of hazardous fluorine gas and can produce high yields of FEC.[13] A detailed protocol for this type of synthesis is provided below.

Experimental Protocol: Synthesis via Halogen Exchange

The following protocol is adapted from the procedure described in patent US9067907B2 for the synthesis of **4-fluoro-1,3-dioxolan-2-one** from 4-chloro-1,3-dioxolan-2-one.[12]

Materials:

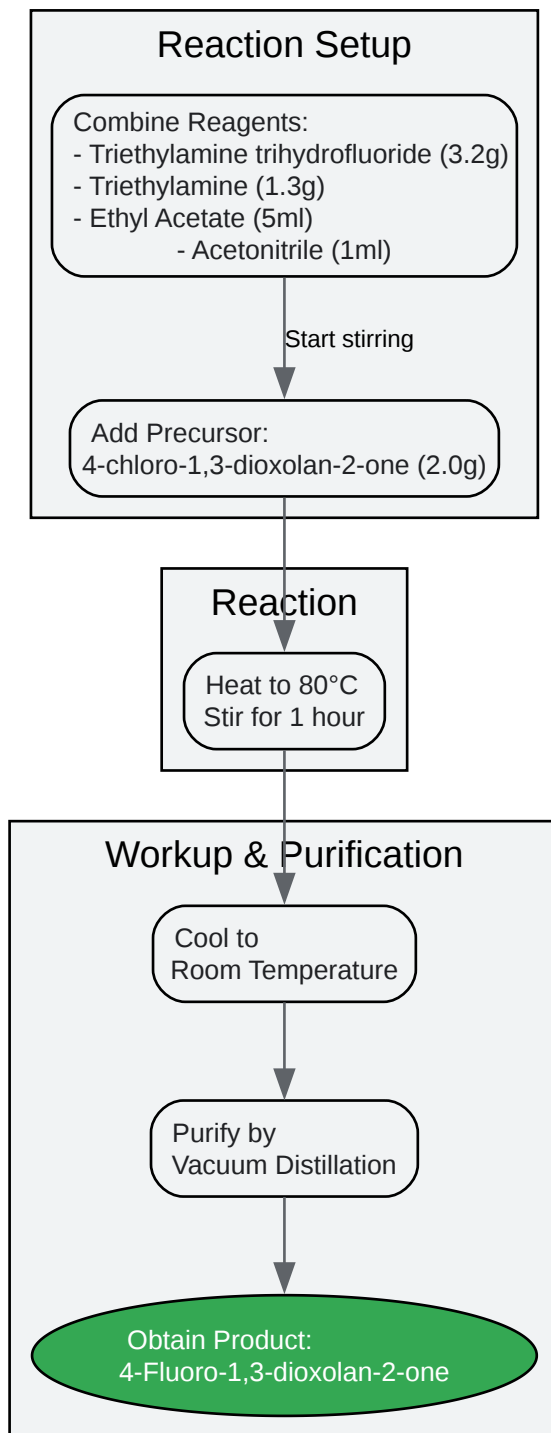
- 4-chloro-1,3-dioxolan-2-one (Cl-EC, 2.0 g, 16.3 mmol)
- Triethylamine trihydrofluoride (3.2 g, 19.6 mmol)
- Triethylamine (1.3 g, 12.8 mmol)
- Ethyl acetate (5 ml)
- Acetonitrile (1 ml)
- 30 ml three-necked flask
- Reflux condenser
- Magnetic stirrer and heating mantle

Procedure:

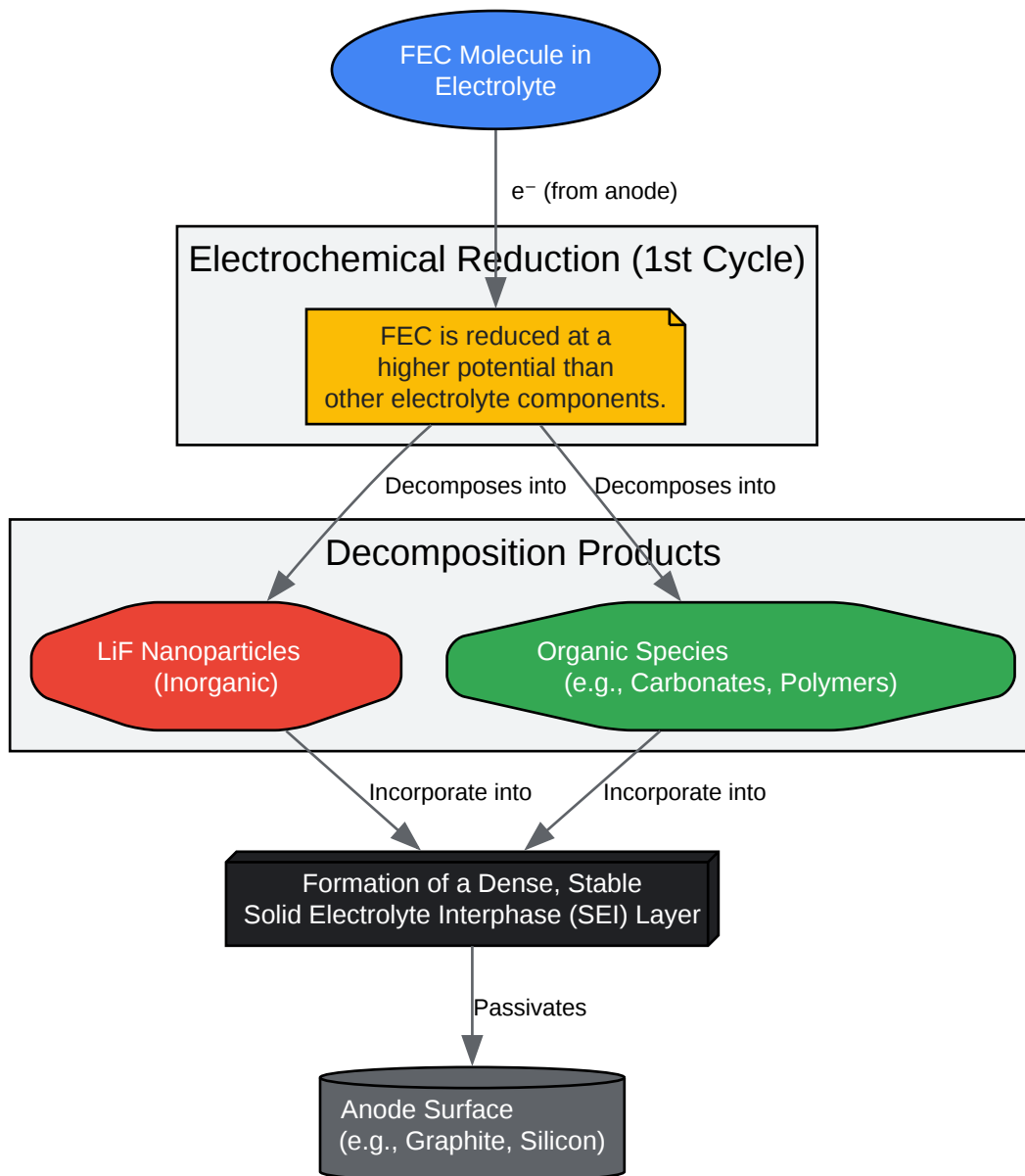
- Equip a 30 ml three-necked flask with a reflux condenser and a magnetic stir bar.
- To the flask, add triethylamine trihydrofluoride (3.2 g), triethylamine (1.3 g), ethyl acetate (5 ml), and acetonitrile (1 ml).[12]
- Begin stirring the mixture.
- Add 4-chloro-1,3-dioxolan-2-one (2.0 g) to the reaction mixture.[12]
- Heat the flask to a reaction temperature of 80°C using a heating mantle.[12]

- Maintain the reaction at 80°C for one hour with continuous stirring.[\[12\]](#)
- After one hour, cool the reaction mixture to room temperature.
- The resulting organic layer contains the product, **4-fluoro-1,3-dioxolan-2-one**.
- Purify the product from the reaction mixture using vacuum distillation. The conversion of Cl-EC is reported to be 99% with a selectivity of 75% for FEC under these conditions.

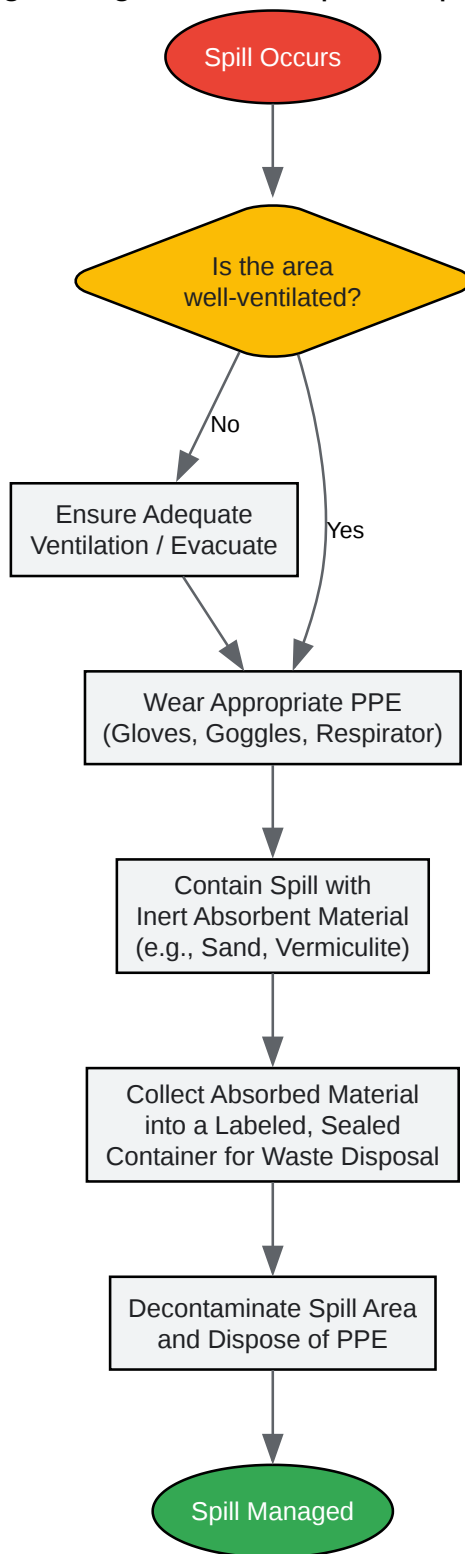
Experimental Workflow: Halogen Exchange Synthesis of FEC



Mechanism of FEC-Derived SEI Formation



Logic Diagram: FEC Spill Response

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